molecular formula C31H57N9O10 B12592010 L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine CAS No. 651292-10-3

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine

Cat. No.: B12592010
CAS No.: 651292-10-3
M. Wt: 715.8 g/mol
InChI Key: AMFIQRIAUURYCY-YGIPXMDJSA-N
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Description

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: L-alanine, L-valine, L-alanine, L-glutamine, L-lysine, L-threonine, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be employed, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine has several scientific research applications:

    Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.

    Biology: It is used in cell culture studies to investigate peptide uptake and metabolism.

    Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.

    Industry: It can be utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, triggering specific cellular responses. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecules, making it valuable in diverse research and industrial applications.

Properties

CAS No.

651292-10-3

Molecular Formula

C31H57N9O10

Molecular Weight

715.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H57N9O10/c1-14(2)22(38-25(43)16(5)33)29(47)35-17(6)26(44)36-20(11-12-21(34)42)27(45)37-19(10-8-9-13-32)28(46)40-24(18(7)41)30(48)39-23(15(3)4)31(49)50/h14-20,22-24,41H,8-13,32-33H2,1-7H3,(H2,34,42)(H,35,47)(H,36,44)(H,37,45)(H,38,43)(H,39,48)(H,40,46)(H,49,50)/t16-,17-,18+,19-,20-,22-,23-,24-/m0/s1

InChI Key

AMFIQRIAUURYCY-YGIPXMDJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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